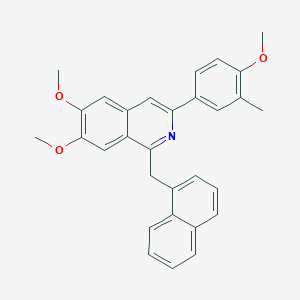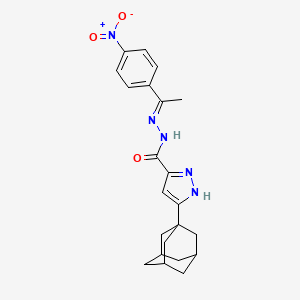
6,7-Dimethoxy-3-(4-methoxy-3-methylphenyl)-1-(naphthalen-1-ylmethyl)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-3-(4-methoxy-3-methylphenyl)-1-(naphthalen-1-ylmethyl)isoquinoline is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-3-(4-methoxy-3-methylphenyl)-1-(naphthalen-1-ylmethyl)isoquinoline typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dimethoxy-3-(4-methoxy-3-methylphenyl)-1-(naphthalen-1-ylmethyl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to various substituted isoquinolines.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxy-3-(4-methoxy-3-methylphenyl)-1-(naphthalen-1-ylmethyl)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 6,7-Dimethoxy-3-(4-methoxy-3-methylphenyl)-1-(naphthalen-1-ylmethyl)isoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7-Dimethoxy-1-(naphthalen-1-ylmethyl)isoquinoline
- 3-(4-Methoxy-3-methylphenyl)-1-(naphthalen-1-ylmethyl)isoquinoline
- 6,7-Dimethoxy-3-(4-methoxyphenyl)isoquinoline
Uniqueness
6,7-Dimethoxy-3-(4-methoxy-3-methylphenyl)-1-(naphthalen-1-ylmethyl)isoquinoline is unique due to its specific combination of methoxy groups and the naphthalen-1-ylmethyl substituent
Eigenschaften
Molekularformel |
C30H27NO3 |
|---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
6,7-dimethoxy-3-(4-methoxy-3-methylphenyl)-1-(naphthalen-1-ylmethyl)isoquinoline |
InChI |
InChI=1S/C30H27NO3/c1-19-14-22(12-13-28(19)32-2)26-16-23-17-29(33-3)30(34-4)18-25(23)27(31-26)15-21-10-7-9-20-8-5-6-11-24(20)21/h5-14,16-18H,15H2,1-4H3 |
InChI-Schlüssel |
JOKPVDWBAZMIFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=CC3=CC(=C(C=C3C(=N2)CC4=CC=CC5=CC=CC=C54)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11686024.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11686028.png)
![5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686032.png)

![N-{(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide](/img/structure/B11686043.png)

![N'-[(E)-(4-chlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11686052.png)
![(2Z)-2-cyano-N-(4-ethoxyphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B11686060.png)

![5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11686088.png)
![Propyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11686095.png)
![methyl 4-({[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B11686101.png)
![ethyl 4-[({(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11686117.png)
![((5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid](/img/structure/B11686119.png)
